REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].Cl.Cl[C:12]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:16][CH:15]=[CH:14][N:13]=1.CCN(C(C)C)C(C)C>CC#N>[C:6]([O:5][C:3](=[O:4])[CH2:2][NH:1][C:12]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:16][CH:15]=[CH:14][N:13]=1)([CH3:9])([CH3:8])[CH3:7] |f:0.1|
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Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)OC(C)(C)C.Cl
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.01 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
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Type
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WASH
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Details
|
washed with water and brine
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Type
|
EXTRACTION
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Details
|
the aq. phases were extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
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Details
|
layers were dried (MgSO4)
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Type
|
FILTRATION
|
Details
|
filtrated off
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CNC1=NC=CC=C1[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |